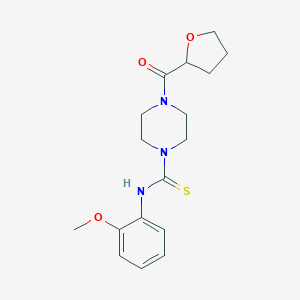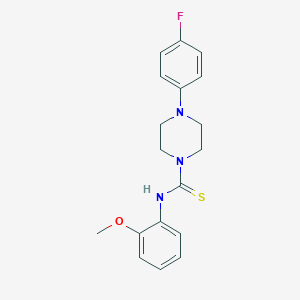
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinyl ketones. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. BRL-15572 has been extensively studied for its potential therapeutic applications, and its synthesis, mechanism of action, and physiological effects have been well documented.
Mecanismo De Acción
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is involved in the modulation of dopamine release in the brain, and its dysregulation has been implicated in various neurological disorders. This compound binds to the dopamine D3 receptor with high affinity and blocks its activation by dopamine, thereby reducing the release of dopamine in the brain. This results in a decrease in the symptoms associated with neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is implicated in various neurological disorders. This compound has also been shown to have anxiolytic and antidepressant effects, which may be attributed to its ability to modulate the release of dopamine in the brain. This compound has also been shown to have potential therapeutic applications in drug addiction, as it reduces the reinforcing effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has several advantages for lab experiments. It is a potent and selective antagonist of the dopamine D3 receptor, which makes it an ideal tool for studying the role of the dopamine D3 receptor in various neurological disorders. This compound is also relatively easy to synthesize, and its purity can be achieved through various purification techniques. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in some experiments. This compound is also relatively expensive, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for research on (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone. One potential direction is to study its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Another potential direction is to develop more potent and selective antagonists of the dopamine D3 receptor, which may have improved therapeutic efficacy. Additionally, further studies are needed to elucidate the long-term effects of this compound on the brain and its potential side effects.
Métodos De Síntesis
The synthesis of (5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 5-bromo-2-ethoxybenzaldehyde with piperidine to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to yield the corresponding amine, which is further reacted with methyl chloroformate to form the final product, this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be achieved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
(5-Bromo-2-ethoxyphenyl)(piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound has been shown to have potential therapeutic applications in these disorders, and its efficacy has been demonstrated in various animal models.
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
(5-bromo-2-ethoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-13-7-6-11(15)10-12(13)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
RMWWTAINAGOALC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)C(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)

![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)

![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)

![3-[(2-{4-[(4-Chlorophenyl)acetyl]-1-piperazinyl}ethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B215832.png)
![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)